ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidinone derivative characterized by a pyrazole ring substituted with phenyl and thiophen-2-yl groups at the 4-position of the pyrimidine core. Such compounds are typically synthesized via multi-component reactions, such as the Biginelli reaction, which involves aldehydes, β-keto esters, and urea/thiourea derivatives . Tetrahydropyrimidinones are pharmacologically significant, with reported activities including antibacterial, antihypertensive, and anticancer properties . The structural uniqueness of this compound lies in its thiophene-containing pyrazole substituent, which may enhance electronic interactions and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-20(26)17-13(2)22-21(27)23-19(17)15-12-25(14-8-5-4-6-9-14)24-18(15)16-10-7-11-29-16/h4-12,19H,3H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDYFIAXWFUOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction to increase yield and purity. This can include the use of different catalysts, solvents, and reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs arise from substitutions on the pyrimidine ring, pyrazole/thiazole moieties, and functional groups (e.g., oxo vs. thioxo). Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparisons
Key Observations:
- Thiophene vs. Phenyl/Chloro Substitutions : The target compound’s thiophene-pyrazole substituent may improve π-π stacking interactions compared to dichlorophenyl () or chloro-methylphenyl () analogs .
- Oxo vs. Thioxo : The thioxo group in increases sulfur-mediated interactions but reduces solubility compared to the oxo group in the target compound .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
Crystallographic and Spectroscopic Insights
- Molecular Conformation : The title compound in displays a puckered pyrimidine ring (deviation: 0.224 Å), influencing crystal packing via C–H···O bonds .
Biological Activity
Ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 376358-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is . The compound exhibits a molecular weight of 408.474 g/mol and has a density of approximately 1.4 g/cm³. Its boiling point is recorded at 567.8 °C under standard atmospheric pressure .
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.474 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 567.8 °C |
| Flash Point | 297.2 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms. In vitro assays using human lung adenocarcinoma cell lines (A549) demonstrated that the compound exhibits significant cytotoxicity, comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance or diminish anticancer efficacy.
Case Study: A549 Cell Line
In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours, followed by an MTT assay to assess cell viability. The results indicated a dose-dependent decrease in viability, with IC50 values suggesting potent anticancer properties.
Table 2: Anticancer Activity Results
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Case Study: Antimicrobial Screening
In vitro screening against clinically relevant pathogens revealed that the compound effectively inhibited bacterial growth at low concentrations.
Table 3: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | >32 |
Q & A
Q. What are the recommended synthetic methodologies for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
The compound can be synthesized via a modified Biginelli reaction, involving a one-pot condensation of an aldehyde (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde), ethyl acetoacetate, and urea/thiourea derivatives under acidic conditions. Optimal yields (70–78%) are achieved using acetic acid/acetic anhydride as a solvent system with sodium acetate as a catalyst, followed by refluxing for 8–10 hours . Recrystallization from ethyl acetate/ethanol (3:2) improves purity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and confirm purity using HPLC .
Q. How should researchers characterize the compound’s structural and stereochemical properties?
- X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation (flattened boat) and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- Spectroscopy : Use / NMR to confirm substitution patterns (e.g., methyl groups at C6 and thiophenyl/pyrazole moieties). IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 450–460) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
Screen for antimicrobial activity using agar diffusion assays (e.g., Staphylococcus aureus, E. coli) at 50–100 µg/mL. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Compare results with structurally related pyrimidinones, which show antitumor (IC = 12–25 µM) and anti-inflammatory activity (COX-2 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological efficacy?
- Substituent effects : Replace the thiophene ring with furan or chloro-phenyl groups to modulate lipophilicity (logP) and enhance blood-brain barrier penetration .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (C=O at C2) and hydrophobic regions (methyl at C6) using molecular docking (e.g., AutoDock Vina) against target proteins like dihydrofolate reductase .
- Bioisosteric replacements : Substitute the pyrazole moiety with triazoles to improve metabolic stability .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?
- Orthogonal assays : Validate antitumor activity using both MTT and clonogenic assays to rule out false positives.
- Structural analogs : Synthesize derivatives lacking the methyl or thiophenyl groups to isolate contributing pharmacophores .
- Batch consistency : Ensure synthetic reproducibility via strict control of reaction stoichiometry (1:1:1 aldehyde/β-ketoester/urea) and purification protocols .
Q. What advanced techniques are recommended for analyzing stereochemical effects on bioactivity?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to assess enantioselective activity .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., at 220–250 nm) with conformational stability in solution .
- Crystallography : Compare X-ray structures of active vs. inactive analogs to identify critical torsion angles (e.g., C5 deviation >0.2 Å reduces activity) .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- In silico metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I oxidation sites (e.g., thiophene ring) and Phase II glucuronidation .
- Toxicity profiling : Screen for hERG inhibition (CardioTox) and hepatotoxicity (ProTox-II) to prioritize derivatives with lower risk .
Methodological Notes
- Synthetic Optimization : Adjust reaction pH (<3) to minimize side products like open-chain intermediates .
- Data Validation : Cross-reference spectral data with published analogs (e.g., ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives) .
- Controlled Studies : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
